molecular formula C7H5ClF3NO B1304661 3-Chloro-4-(trifluoromethoxy)aniline CAS No. 64628-73-5

3-Chloro-4-(trifluoromethoxy)aniline

Cat. No. B1304661
CAS RN: 64628-73-5
M. Wt: 211.57 g/mol
InChI Key: ZPKUUNGPBSRPRM-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)aniline is a chemical compound that belongs to the aniline family, characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This functional group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule. The compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals, as well as its role as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 3-Chloro-4-(trifluoromethoxy)aniline and related compounds often involves multiple steps, including metalation, electrophilic trapping, and reduction reactions. For instance, trifluoromethoxy-substituted anilines can undergo metalation with lithium reagents, which allows for structural elaboration through subsequent reactions . Another approach involves high-pressure hydrolysis and reduction of dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a product with a high overall yield and minimal environmental impact . These methods highlight the versatility and efficiency of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethoxy)aniline and its derivatives has been studied using various spectroscopic techniques. Conformational studies of related compounds have shown that the trifluoromethoxy group can adopt a nearly perpendicular orientation to the benzene ring, which can influence the molecule's reactivity and physical properties . Additionally, quantum chemical studies provide insights into the molecular orbitals, electron density distribution, and thermodynamic parameters, which are crucial for understanding the reactivity and stability of these molecules .

Chemical Reactions Analysis

The reactivity of 3-Chloro-4-(trifluoromethoxy)aniline is influenced by the presence of electron-withdrawing groups, which can affect the site selectivity of reactions. For example, metalation reactions can occur at different positions on the benzene ring depending on the protective groups used on the nitrogen atom . The synthesis of benzodiazepines from aniline functionalization mediated by organometallic reagents illustrates the preparative potential of such reactions . Furthermore, the study of vibrational spectra and molecular electrostatic potential surfaces can shed light on the effects of substituents on the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(trifluoromethoxy)aniline are closely related to its molecular structure. The electron-withdrawing trifluoromethoxy group can enhance the acidity of the adjacent hydrogen atoms, making the molecule more reactive in certain chemical transformations. Vibrational spectroscopy studies, including FT-IR and FT-Raman, along with quantum chemical calculations, provide detailed information on the vibrational wavenumbers, which are indicative of the functional groups present and their interactions within the molecule . The thermodynamic parameters, such as entropy and enthalpy changes, can be derived from temperature-dependent studies, offering insights into the stability and reactivity of the compound under various conditions .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : Compounds with similar structures have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules.
    • Methods of Application : Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.
  • Synthesis of Side-Group Liquid-Crystalline Polymethacrylates with Fluorine-Containing Mesogens

    • Summary of Application : “4-(Trifluoromethoxy)aniline” has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
  • Synthesis of Derivatives of 3-(Quinolin-3-yl)acrylates

    • Summary of Application : “4-(Trifluoromethoxy)aniline” has been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates .
  • Synthesis of Novel Shiff Bases

    • Summary of Application : “4-(Trifluoromethoxy)aniline” has been used in the synthesis of novel Shiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
  • Synthesis of Fluorination Reagents and Fluorinated Building Blocks

    • Summary of Application : “3-Chloro-4-(trifluoromethoxy)aniline” is used in the synthesis of fluorination reagents and fluorinated building blocks .
  • Synthesis of 4-(trialkylmethyl)anilines

    • Summary of Application : Compounds with similar structures have been used in the synthesis of 4-(trialkylmethyl)anilines .
  • Synthesis of Fluorinated Building Blocks

    • Summary of Application : “3-Chloro-4-(trifluoromethoxy)aniline” is used in the synthesis of fluorinated building blocks .
  • Synthesis of 4-(trialkylmethyl)anilines

    • Summary of Application : Compounds with similar structures have been used in the synthesis of 4-(trialkylmethyl)anilines .

Safety And Hazards

This compound is considered hazardous. It can cause skin and eye irritation. It is recommended to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUUNGPBSRPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378742
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethoxy)aniline

CAS RN

64628-73-5
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Babu, SP Laila, A Fernandez - Anti-Cancer Agents in …, 2021 - ingentaconnect.com
… In this work, a semisynthetic derivative of embelin was prepared by incorporating 3-chloro-4-trifluoromethoxy aniline. It is understood that halogen-substituted moieties are found to be …
Number of citations: 3 www.ingentaconnect.com
BD Palmer, AM Thompson, HS Sutherland… - Journal of medicinal …, 2010 - ACS Publications
A series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with …
Number of citations: 123 pubs.acs.org
PK Bangalore, RK Pedapati, AN Pranathi, UR Batchu… - Molecular Diversity, 2023 - Springer
Lichen secondary metabolites are well explored medicinal agents with diverse pharmacological properties. One of the important antibiotic lichen secondary metabolites is usnic acid. Its …
Number of citations: 3 link.springer.com

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